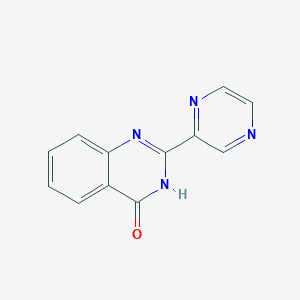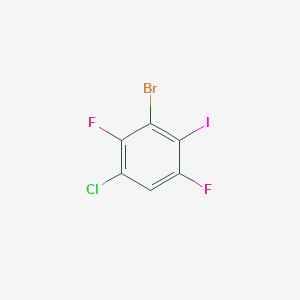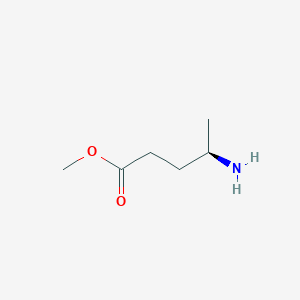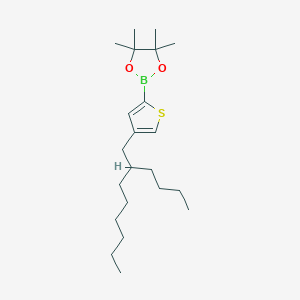
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, which imparts unique electronic properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Butyloctyl Group: The butyloctyl group can be introduced via alkylation reactions, where the thiophene ring is treated with butyloctyl halides in the presence of a base.
Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring by reacting the thiophene derivative with tetramethyl-1,3,2-dioxaborolane under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., alkyl halides), Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学的研究の応用
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers to enhance their electronic properties and stability.
Biological Applications: Investigated for its potential use in drug delivery systems and as a component in biosensors.
Industrial Applications: Utilized in the development of advanced materials for coatings, adhesives, and conductive inks.
作用機序
The mechanism of action of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can engage in π-π interactions with other aromatic systems, facilitating electron transfer processes. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions and enhancing the compound’s reactivity .
類似化合物との比較
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in organic solar cells.
Uniqueness
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring with a dioxaborolane moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and industrial applications .
特性
分子式 |
C22H39BO2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-[4-(2-butyloctyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H39BO2S/c1-7-9-11-12-14-18(13-10-8-2)15-19-16-20(26-17-19)23-24-21(3,4)22(5,6)25-23/h16-18H,7-15H2,1-6H3 |
InChIキー |
YMHNFRBDGGPHGE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


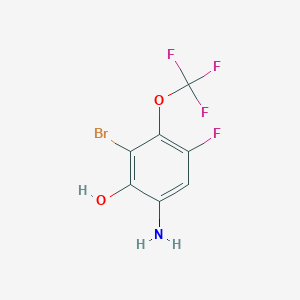
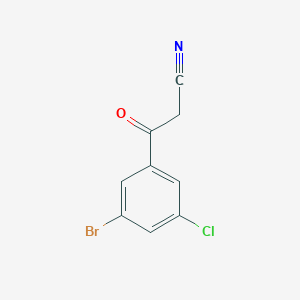
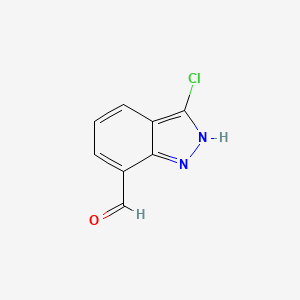
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
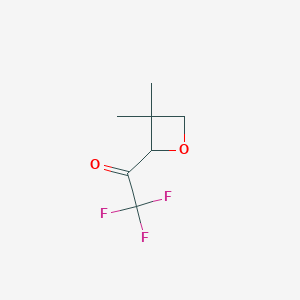
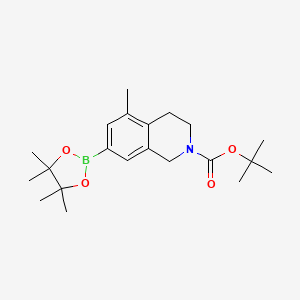
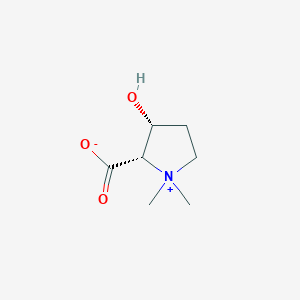
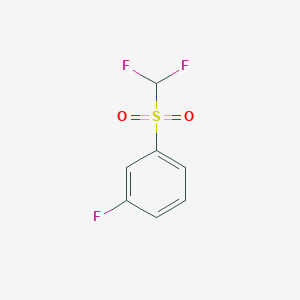
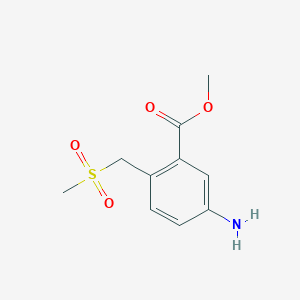
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
